molecular formula C25H26N2O7S B15151844 4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate

4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate

Cat. No.: B15151844
M. Wt: 498.5 g/mol
InChI Key: FUJLBISNXZSERY-UHFFFAOYSA-N
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Description

4-{5,6-DIMETHYL-4-OXO-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-2-YL}-2-METHOXYPHENYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thienopyrimidine core, which is fused with a phenyl ring substituted with methoxy and trimethoxy groups.

Preparation Methods

The synthesis of 4-{5,6-DIMETHYL-4-OXO-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-2-YL}-2-METHOXYPHENYL 3,4,5-TRIMETHOXYBENZOATE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-{5,6-DIMETHYL-4-OXO-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-2-YL}-2-METHOXYPHENYL 3,4,5-TRIMETHOXYBENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of nucleic acid synthesis or disruption of cell membrane integrity .

Comparison with Similar Compounds

Similar compounds include other thienopyrimidine derivatives, such as:

Properties

Molecular Formula

C25H26N2O7S

Molecular Weight

498.5 g/mol

IUPAC Name

[4-(5,6-dimethyl-4-oxo-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-2-yl)-2-methoxyphenyl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C25H26N2O7S/c1-12-13(2)35-24-20(12)23(28)26-22(27-24)14-7-8-16(17(9-14)30-3)34-25(29)15-10-18(31-4)21(33-6)19(11-15)32-5/h7-11,22,27H,1-6H3,(H,26,28)

InChI Key

FUJLBISNXZSERY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(N2)C3=CC(=C(C=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC)OC)C

Origin of Product

United States

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